(S)-3'-Hydroxy-N-methylcoclaurine
Overview
Description
(S)-3’-Hydroxy-N-methylcoclaurine is a naturally occurring alkaloid found in various plant species. It belongs to the class of benzylisoquinoline alkaloids, which are known for their diverse pharmacological properties. This compound is of significant interest due to its potential therapeutic applications and its role as an intermediate in the biosynthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3’-Hydroxy-N-methylcoclaurine typically involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde, followed by methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. The methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of (S)-3’-Hydroxy-N-methylcoclaurine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation. This method leverages the natural biosynthetic pathways of the host organism, which can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3’-Hydroxy-N-methylcoclaurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methylamine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-3’-Hydroxy-N-methylcoclaurine, each with distinct chemical and biological properties.
Scientific Research Applications
(S)-3’-Hydroxy-N-methylcoclaurine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex benzylisoquinoline alkaloids.
Biology: The compound is studied for its role in plant metabolism and its potential effects on plant physiology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery and development.
Mechanism of Action
The mechanism of action of (S)-3’-Hydroxy-N-methylcoclaurine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methylcoclaurine: A closely related compound with similar structural features but lacking the hydroxyl group at the 3’ position.
(S)-Coclaurine: Another related alkaloid that differs by the absence of the N-methyl group.
Uniqueness
(S)-3’-Hydroxy-N-methylcoclaurine is unique due to the presence of both the hydroxyl and N-methyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs.
Properties
IUPAC Name |
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11/h3-4,8-10,14,20-22H,5-7H2,1-2H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPWJBRVZCBQB-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307746 | |
Record name | 3′-Hydroxy-N-Methylcoclaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-3-Hydroxy-N-methylcoclaurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006921 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1936-17-0 | |
Record name | 3′-Hydroxy-N-Methylcoclaurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1936-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Hydroxy-N-Methylcoclaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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